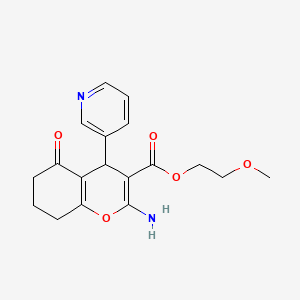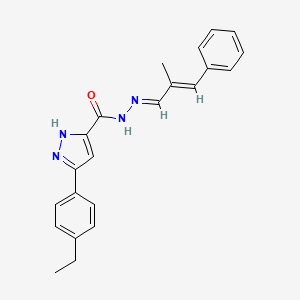![molecular formula C26H23NO4S B11669996 Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11669996.png)
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then functionalized with the 4-methylphenyl group and the 6-methoxynaphthalen-2-yl group through electrophilic aromatic substitution reactions.
Esterification: The carboxyl group on the thiophene ring is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chloromethane (CH₃Cl) can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its combination of a thiophene ring with both naphthalene and phenyl substituents. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C26H23NO4S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-26(29)23-22(17-7-5-16(2)6-8-17)15-32-25(23)27-24(28)20-10-9-19-14-21(30-3)12-11-18(19)13-20/h5-15H,4H2,1-3H3,(H,27,28) |
Clave InChI |
VGVHWVJYNLCEDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11669913.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669933.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669934.png)
![ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate](/img/structure/B11669940.png)
![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11669941.png)
![2-methyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11669947.png)
![(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine](/img/structure/B11669955.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669971.png)

![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11669977.png)
![3-(4-fluorophenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669981.png)
